(6-methyloxan-2-yl)methanol
Description
"(6-methyloxan-2-yl)methanol" is a secondary alcohol derivative of a six-membered oxygen-containing heterocyclic ring (oxane). Its IUPAC name indicates a methyl group at the 6-position of the oxane ring and a hydroxymethyl (-CH2OH) substituent at the 2-position. The compound’s structure combines the hydrophobic character of the methyl-substituted oxane ring with the hydrophilic hydroxyl group, influencing its solubility, reactivity, and applications in organic synthesis.
Properties
CAS No. |
99335-63-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyloxan-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyloxane and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(6-methyloxan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(6-methyloxan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (6-methyloxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "(6-methyloxan-2-yl)methanol" with structurally or functionally related compounds, focusing on molecular properties, solubility, and reactivity.
Structural Analogs
2.1.1. 2-(6-methyloxan-2-yl)acetonitrile
- Structure : Shares the 6-methyloxane ring but substitutes the hydroxymethyl group with an acetonitrile (-CH2CN) moiety.
- Molecular Formula: C₈H₁₃NO (vs. C₇H₁₄O₂ for "this compound") .
- Molecular Weight: 139.2 g/mol (vs. ~130.19 g/mol for the methanol derivative) .
- Physical State: Liquid at room temperature (inferred to have lower viscosity than the methanol analog due to reduced hydrogen bonding) .
- Polarity: The nitrile group confers moderate polarity, but the absence of a hydroxyl group reduces water solubility compared to the methanol derivative.
2.1.2. Triacetyloleandomycin
- Structure : Contains a 6-methyloxane ring as part of a complex macrocyclic spiro system, esterified with acetyl groups.
- Solubility: Slightly soluble in water, more soluble in ethanol (1:10) and chloroform (1:1). The methanol derivative is expected to exhibit higher water solubility due to its hydroxyl group .
- LogP: 2.5 (indicating moderate lipophilicity). For "this compound", LogP is predicted to be lower (~0.5–1.5) due to the hydrophilic -OH group .
Functional Analogs
2.2.1. Methanol (CH₃OH)
- Polarity: Highly polar (LogP = -0.77) with strong hydrogen-bonding capacity. The oxane ring in "this compound" reduces polarity compared to pure methanol.
- Boiling Point: Methanol boils at 64.7°C, whereas the oxane derivative likely has a higher boiling point due to increased molecular weight and reduced volatility .
Reactivity Comparison
- Esterification: "this compound" can undergo esterification with carboxylic acids or acyl chlorides, similar to other secondary alcohols.
- Oxidation : Unlike primary alcohols, secondary alcohols like this compound are resistant to oxidation under mild conditions, forming ketones only with strong oxidizing agents.
- Nitrile Hydrolysis: In contrast, 2-(6-methyloxan-2-yl)acetonitrile can be hydrolyzed to carboxylic acids or amides, a pathway unavailable to the methanol derivative .
Data Table: Key Properties of "this compound" and Analogs
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